REACTION_CXSMILES
|
[C:1]([C:4]1[C:5]([CH2:10]O)=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].CN(C)C=O.S(Cl)([Cl:19])=O.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl.C(Cl)(Cl)Cl>[C:1]([C:4]1[C:5]([CH2:10][Cl:19])=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2] |f:3.4.5|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(=NC=CC1)CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour under the same condition
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 40 minutes
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
under stirring in an ice-water bath
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(=NC=CC1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |